3-Propanamidonaphthalene-2-carboxylic acid
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Overview
Description
3-Propanamidonaphthalene-2-carboxylic acid is an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . It is also known by its IUPAC name, 3-(propionylamino)-2-naphthoic acid . This compound is characterized by the presence of a naphthalene ring substituted with a propionylamino group and a carboxylic acid group.
Preparation Methods
The synthesis of 3-Propanamidonaphthalene-2-carboxylic acid typically involves the reaction of 2-naphthoic acid with propionyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Propanamidonaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the existing substituents. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
3-Propanamidonaphthalene-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Propanamidonaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Propanamidonaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
2-Naphthoic acid: Similar in structure but lacks the propionylamino group, making it less versatile in certain reactions.
3-Aminonaphthalene-2-carboxylic acid: Contains an amino group instead of a propionylamino group, leading to different reactivity and applications.
Naphthalene-2-carboxylic acid derivatives: Various derivatives with different substituents on the naphthalene ring, each with unique properties and uses.
Properties
IUPAC Name |
3-(propanoylamino)naphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h3-8H,2H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLQHOIZDJYLAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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